5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride is classified as a benzodioxole derivative. It is primarily recognized for its activity on serotonin receptors, particularly the serotonin 1A receptor. The compound has been studied for its potential anxiolytic and antidepressant effects in various preclinical models .
The synthesis of 5-(3-((2S)-(1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride involves several key steps:
Specific reaction conditions such as temperature, solvent choice (often polar aprotic solvents), and reaction time are critical for optimizing yield and purity .
The molecular formula of 5-(3-((2S)-(1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride is .
The three-dimensional conformation of the molecule can be analyzed using computational chemistry methods to predict its binding affinity to target receptors .
In terms of chemical reactivity, MKC-242 primarily participates in interactions involving:
These reactions are pivotal for understanding both the pharmacokinetics and pharmacodynamics of the substance .
The mechanism of action of 5-(3-((2S)-(1,4-benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride primarily involves:
The physical and chemical properties of MKC-242 include:
These properties are essential for formulation development in pharmaceutical applications .
5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride has several notable applications:
5-HT1A receptors represent one of the most extensively studied serotonin receptor subtypes due to their critical neuromodulatory functions. These receptors exist as both presynaptic autoreceptors on raphe nuclei serotonergic neurons and postsynaptic heteroreceptors widely distributed throughout cortical and limbic brain regions. The presynaptic receptors regulate serotonin release via negative feedback mechanisms, while postsynaptic receptors modulate diverse neurochemical pathways involving dopamine, glutamate, and GABA transmission. This dual localization enables 5-HT1A receptors to influence a broad spectrum of CNS functions, including emotional processing, stress response, cognitive function, and neuroendocrine regulation [2] [5].
The therapeutic significance of 5-HT1A receptors stems from their involvement in multiple neuropsychiatric conditions. Preclinical and clinical evidence implicates 5-HT1A receptor dysfunction in anxiety disorders, major depressive disorder, obsessive-compulsive disorder (OCD), schizophrenia, and cognitive impairment. Notably, the delayed therapeutic onset of selective serotonin reuptake inhibitors (SSRIs) is partially attributed to the need for desensitization of presynaptic 5-HT1A autoreceptors to enhance serotonin neurotransmission. Post-synaptic 5-HT1A receptors in the prefrontal cortex and hippocampus are increasingly recognized as crucial mediators of antidepressant and anxiolytic responses. Additionally, emerging evidence suggests 5-HT1A receptor activation may confer neuroprotection following traumatic brain injury by modulating apoptotic pathways and enhancing neuronal resilience [2] [4] [5].
The development of selective 5-HT1A receptor agonists represents a significant chapter in neuropsychopharmacology research. Initial compounds like buspirone and tandospirone demonstrated clinical efficacy in anxiety disorders but exhibited pharmacokinetic limitations and partial agonist efficacy. The prototypical full agonist 8-hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) provided crucial insights into 5-HT1A receptor functions but lacked receptor selectivity. These limitations prompted the search for novel agents with improved selectivity, pharmacokinetics, and regional specificity within the brain [2] [4].
Table 1: Comparative Profile of 5-HT1A Receptor Agonists
Compound | Receptor Affinity (Ki, nM) | Functional Selectivity | Behavioral Effects |
---|---|---|---|
MKC-242 | 5-HT1A: 0.35 [1] | Presynaptic full agonistPostsynaptic partial agonist | Anxiolytic, antiobsessional |
8-OH-DPAT | 5-HT1A: ~1-5 nM | Full agonist at both sites | Anxiolytic, hypothermia |
Buspirone | 5-HT1A: ~40 nM | Partial agonist | Anxiolytic |
Tandospirone | 5-HT1A: ~20-80 nM | Partial agonist | Anxiolytic |
The therapeutic rationale for developing highly selective 5-HT1A agonists centers on several pharmacological advantages: 1) Reduced off-target effects at other receptor systems (e.g., dopamine D2 receptors affected by buspirone), 2) Enhanced capacity to differentially modulate presynaptic versus postsynaptic receptors, and 3) Potential for region-specific actions based on the emerging concept of biased agonism. Biased agonists can preferentially activate specific intracellular signaling pathways downstream of 5-HT1A receptors, potentially allowing for refined control of neural circuits implicated in particular disorders. This approach represents a paradigm shift from traditional receptor activation toward pathway-selective modulation [2] [5].
MKC-242 emerged as a candidate addressing these pharmacological objectives. Preclinical characterization revealed it possesses significantly higher potency (ED50 = 1.7 mg/kg p.o.) in suppressing foot shock-induced fighting behavior in mice compared to buspirone (ED50 = 42 mg/kg) and tandospirone (ED50 = 80 mg/kg), approaching the efficacy of diazepam (ED50 = 2.0 mg/kg). Crucially, MKC-242 demonstrated a longer duration of anxiolytic action than azapirones, attributed to superior pharmacokinetic properties and sustained plasma concentrations [4]. Beyond anxiety models, MKC-242 significantly reduced marble-burying behavior in mice – a preclinical model of obsessive-compulsive behavior – at non-sedative doses, suggesting potential antiobsessional properties comparable to fluoxetine [4].
The chemical architecture of 5-(3-((2S)-(1,4-Benzodioxan-2-ylmethyl)amino)propoxy)-1,3-benzodioxol hydrochloride (MKC-242) represents a strategic advancement in benzodioxan-based medicinal chemistry. The compound features a chiral benzodioxan moiety linked through an aminopropyloxy spacer to a 1,3-benzodioxole pharmacophore, optimized for high-affinity engagement with 5-HT1A receptors. The specific molecular formula is C19H21NO5·HCl, with a molecular mass of 379.84 g/mol [3].
Table 2: Structural and Chemical Identifiers of MKC-242
Property | Value |
---|---|
CAS Registry Number | 137275-80-0 [3] |
Systematic Name | (2S)-N-[3-(1,3-Benzodioxol-5-yloxy)propyl]-2,3-dihydro-1,4-benzodioxin-2-methanamine hydrochloride (1:1) [3] |
Molecular Formula | C19H21NO5·ClH |
Molecular Weight | 379.84 g/mol |
Stereochemistry | (S)-configuration at benzodioxan chiral center |
Canonical SMILES | Cl.O(C1=CC=C2OCOC2=C1)CCCNCC3OC=4C=CC=CC4OC3 [3] |
The rational design incorporated several key structural innovations. First, the (S)-stereochemistry at the benzodioxan chiral center proved essential for optimal receptor interaction, demonstrating the enantioselective nature of 5-HT1A receptor recognition. Second, the propoxy spacer between the benzodioxan and benzodioxole rings provides conformational flexibility necessary for adopting the bioactive conformation within the receptor binding pocket. Third, the 1,3-benzodioxole moiety serves as an effective bioisostere for the catechol structure found in endogenous neurotransmitters, enhancing receptor affinity while improving metabolic stability. This structural framework yielded exceptional receptor affinity (Ki = 0.35 nM for 5-HT1A receptors) with approximately 60-fold selectivity over α1-adrenoceptors (Ki = 21 nM) and negligible affinity for other neurotransmitter receptors or transporters [1] [3] [4].
The molecular interactions facilitated by this architecture enable MKC-242 to function as a functionally selective agonist. Neurochemical studies demonstrated its differential efficacy at pre- versus postsynaptic 5-HT1A receptors: it acts as a full agonist at presynaptic receptors (inhibiting serotonin synthesis and release with efficacy comparable to 8-OH-DPAT) but as a partial agonist at postsynaptic receptors (evoking hypothermia and corticosterone secretion with reduced efficacy compared to 8-OH-DPAT). This functional selectivity may contribute to its favorable behavioral profile, particularly the absence of the pronounced hypothermic effects associated with full postsynaptic activation. Furthermore, MKC-242 partially inhibits forskolin-stimulated adenylate cyclase activity in hippocampal membranes, confirming its capacity to engage canonical Gi/o-protein signaling pathways while potentially activating other signaling cascades [1].
Table 3: Key Pharmacological Properties of MKC-242
Property | Characterization | Functional Significance |
---|---|---|
5-HT1A Affinity | Ki = 0.35 nM [1] | Exceptional target engagement |
Binding Selectivity | >60-fold vs. α1-adrenoceptorsNegligible at other sites [1] | Reduced off-target effects |
Presynaptic Efficacy | Full agonist [1] | Suppression of 5-HT release and turnover |
Postsynaptic Efficacy | Partial agonist [1] | Moderate physiological responses |
Signaling Activity | Partial inhibition of adenylate cyclase [1] | Engagement of canonical signaling |
Behavioral Effects | Anxiolytic, antiobsessional [4] | Therapeutic potential |
The structural sophistication of MKC-242 represents a significant evolution in 5-HT1A-targeted therapeutics, combining stereochemical precision, receptor-subtype selectivity, and pathway-specific efficacy. Its chemical design addresses key limitations of earlier agents through enhanced receptor affinity, improved pharmacokinetic properties (notably longer duration of action), and functional selectivity at different receptor populations. This molecular blueprint provides a foundation for developing next-generation 5-HT1A agonists with optimized therapeutic profiles for neuropsychiatric disorders [1] [3] [4].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: